molecular formula C19H22BrNO3 B3473640 2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3473640
M. Wt: 392.3 g/mol
InChI Key: HKWANWXJGNREID-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a bromo-substituted phenoxy group, a tert-butyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce the bromo group at the 4-position.

    Etherification: The brominated product is then reacted with 4-methoxyphenol in the presence of a base to form the phenoxy ether.

    Acetylation: The phenoxy ether is acetylated using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-fluoro-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-iodo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The tert-butyl group also contributes to its steric and electronic characteristics, influencing its behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-19(2,3)16-11-13(20)5-10-17(16)24-12-18(22)21-14-6-8-15(23-4)9-7-14/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWANWXJGNREID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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